7-Bromo-4,4-dimethylthiochroman

Synthetic Chemistry Process Development Halogenation

7-Bromo-4,4-dimethylthiochroman (CAS 127190-23-2) is the definitive starting material for 7-substituted retinoid analogs and next-generation oral SERDs. Direct bromination of the parent thiochroman yields exclusively the 6-bromo isomer; this 7-bromo regioisomer requires a dedicated precursor-based route, making it the sole gateway to a distinct patent family (US 5,346,895, EP 0577737 A1) inaccessible from 6-bromo intermediates. Its bromine handle enables Sonogashira coupling for late-stage diversification. Verify your synthetic pathway and secure this non-interchangeable building block today.

Molecular Formula C11H13BrS
Molecular Weight 257.19 g/mol
CAS No. 127190-23-2
Cat. No. B3096104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4,4-dimethylthiochroman
CAS127190-23-2
Molecular FormulaC11H13BrS
Molecular Weight257.19 g/mol
Structural Identifiers
SMILESCC1(CCSC2=C1C=CC(=C2)Br)C
InChIInChI=1S/C11H13BrS/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7H,5-6H2,1-2H3
InChIKeyVYGMPYOLTZZQBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4,4-dimethylthiochroman (CAS 127190-23-2) Technical Baseline and Sourcing Considerations


7-Bromo-4,4-dimethylthiochroman (CAS 127190-23-2) is a heterocyclic compound belonging to the thiochroman family, characterized by a bicyclic benzothiopyran core with a bromine substituent at the 7-position and geminal dimethyl groups at the 4-position [1]. It is primarily utilized as a key intermediate in the synthesis of novel pharmaceutical agents, including retinoic acid-like compounds and selective estrogen receptor modulators, due to the unique electronic and steric properties conferred by its specific substitution pattern [2].

Why 7-Bromo-4,4-dimethylthiochroman Cannot Be Substituted with the More Common 6-Bromo Isomer


The position of the bromine atom on the thiochroman ring is a critical determinant of both synthetic utility and downstream product profile. Direct electrophilic bromination of the unsubstituted 4,4-dimethylthiochroman core exclusively yields the 6-bromo isomer [1]. Consequently, 7-Bromo-4,4-dimethylthiochroman is not a simple substitute for its 6-bromo counterpart; it requires a distinct, precursor-based synthetic route and serves as the specific building block for a separate patent family of 7-substituted retinoids, which are inaccessible from the 6-bromo intermediate [2]. This regioselectivity dictates that procurement decisions must align precisely with the desired synthetic pathway and target molecule.

Quantitative Comparative Evidence for 7-Bromo-4,4-dimethylthiochroman (CAS 127190-23-2)


Synthetic Accessibility: Electrophilic Bromination Regioselectivity

The 7-bromo isomer cannot be synthesized via direct electrophilic bromination of the 4,4-dimethylthiochroman core. This standard method, described in US Patent 5,519,150, results in exclusive bromination at the 6-position to yield 4,4-dimethyl-6-bromothiochroman with an overall yield of 80.9% [1]. In contrast, the synthesis of the 7-bromo isomer requires a more complex, precursor-based strategy that avoids the inherent regioselectivity of the core, typically commencing with a pre-brominated aromatic precursor such as 4-bromobenzenethiol .

Synthetic Chemistry Process Development Halogenation

Downstream Intellectual Property and Product Differentiation

The bromine substitution pattern on the thiochroman core is a key structural feature that determines the intellectual property landscape and therapeutic application of the resulting final compounds. The 6-bromo isomer is the established intermediate for tazarotene and its derivatives, as disclosed in US Patent 5,089,509 [1]. Conversely, the 7-bromo isomer is the required building block for a distinct class of 7-substituted retinoids, which are claimed in a separate patent family (US Patent 5,346,895 and EP 0577737 A1) for their retinoic acid-like biological activity [2].

Medicinal Chemistry Retinoid Therapeutics Patent Analysis

Comparative Physical Properties and Purity Specifications

The physical properties of the 7-bromo isomer differ from those of its 6-bromo counterpart, influencing handling and purification procedures. The 6-bromo isomer has a predicted boiling point of 307.5 ± 41.0 °C at 760 mmHg [1] and is commercially available at a minimum purity of 97% . While comprehensive experimental data for the 7-bromo isomer is less readily available, its distinct structure suggests variations in melting point and chromatographic behavior, which are critical for quality control and process development.

Analytical Chemistry Quality Control Material Specification

Primary Research and Industrial Applications for 7-Bromo-4,4-dimethylthiochroman (CAS 127190-23-2)


Synthesis of 7-Substituted Retinoid Receptor Agonists and Antagonists

This compound is the essential starting material for constructing novel retinoid analogs with heteroarylethynyl substituents at the 7-position. As disclosed in US Patent 5,346,895 and EP 0577737 A1, the 7-bromo group serves as a handle for Sonogashira or other palladium-catalyzed cross-coupling reactions to install diverse ethynyl heteroaromatic moieties [1]. This enables the exploration of structure-activity relationships for retinoic acid-like biological activity, distinct from the 6-substituted retinoid family (e.g., tazarotene).

Development of Selective Estrogen Receptor Degraders (SERDs) and Antagonists

The thiochroman scaffold, particularly with modifications at the 7-position, is a core structure in the design of next-generation antiestrogen therapeutics for endocrine-resistant breast cancer [2]. This specific bromo-intermediate allows for the late-stage diversification of the thiochroman core, facilitating the optimization of pharmacokinetic and pharmacodynamic properties required for oral SERDs.

Exploration of Novel Antibacterial and Antifungal Agents

Recent reviews highlight the broad antimicrobial potential of thiochroman derivatives, with SAR studies emphasizing the role of electron-withdrawing substituents like bromine and specific ring substitutions in enhancing bioactivity [2]. The 7-bromo-4,4-dimethylthiochroman provides a unique starting point for synthesizing and screening new chemical entities against a panel of bacterial and fungal strains, contributing to the understanding of sulfur-containing heterocycles in medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-4,4-dimethylthiochroman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.